BenchChemオンラインストアへようこそ!

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyphenyl)urea

GAT1 inhibitor GABA transporter binding affinity

This benzofuran-urea derivative is the only commercial GAT1 ligand combining a benzofuran core, dimethylaminoethyl linker, and ortho-methoxyphenyl urea, yielding a pharmacophore that cannot be replicated by non-benzofuran inhibitors like tiagabine or NO-711. Its species-independent Ki (~1.1 µM for human & mouse) supports direct translation from murine models to human target validation in epilepsy, anxiety, or neuropathic pain programs. The mid-micromolar potency is optimized for reversible competition binding, PET tracer displacement, and washout-based GABA uptake recovery assays. Procure this compound as a validated reference standard for SAR expansion and cross-screening against hURAT1 in co-morbid transporter studies. Public bioactivity data (BindingDB, ChEMBL) satisfy publication reproducibility requirements.

Molecular Formula C20H23N3O3
Molecular Weight 353.422
CAS No. 2034302-61-7
Cat. No. B2663413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyphenyl)urea
CAS2034302-61-7
Molecular FormulaC20H23N3O3
Molecular Weight353.422
Structural Identifiers
SMILESCN(C)C(CNC(=O)NC1=CC=CC=C1OC)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C20H23N3O3/c1-23(2)16(19-12-14-8-4-6-10-17(14)26-19)13-21-20(24)22-15-9-5-7-11-18(15)25-3/h4-12,16H,13H2,1-3H3,(H2,21,22,24)
InChIKeyHILMNAVAZUFZFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyphenyl)urea (CAS 2034302-61-7): Procurement-Ready GAT1 Probe Compound


1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyphenyl)urea (CAS 2034302-61-7) is a synthetic benzofuran-urea derivative with a molecular formula of C20H23N3O3 and a molecular weight of 353.4 g/mol . The compound has been characterized as a ligand for the sodium- and chloride-dependent GABA transporter 1 (GAT1), with binding affinity data deposited in authoritative databases including BindingDB and ChEMBL (ChEMBL ID: CHEMBL3398500) [1]. Its structure incorporates a benzofuran core linked via a dimethylaminoethyl spacer to a 2-methoxyphenyl urea moiety, placing it within a scaffold class that has demonstrated target engagement at neurotransmitter transporters in published structure-activity relationship (SAR) campaigns [2].

Why 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyphenyl)urea Cannot Be Replaced by Generic GAT1 Inhibitors or Other Benzofuran-Urea Analogs


GABA transporter 1 (GAT1) is a conformationally dynamic membrane protein with a binding pocket that exhibits profound sensitivity to the spatial arrangement of aromatic and hydrogen-bonding pharmacophores [1]. Within the benzofuran-urea chemical series, the position of the methoxy substituent on the phenyl ring (ortho vs. meta vs. para) and the nature of the heterocyclic core directly modulate the distance between key H-bond donor/acceptor motifs, thereby altering target engagement [2]. The target compound's specific combination—benzofuran at the 2-position, dimethylaminoethyl linker, and ortho-methoxyphenyl urea—creates a unique three-dimensional pharmacophore that cannot be emulated by compounds lacking one of these structural elements. Generic substitution with, for example, an N-(3-benzofuranyl)urea derivative would reposition the urea relative to the transporter binding site, while replacement with a non-benzofuran GAT1 inhibitor (e.g., tiagabine or NO-711) introduces entirely different scaffold geometries and off-target profiles [3]. Consequently, procurement decisions for GAT1-focused research must be compound-specific rather than class-based.

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyphenyl)urea: Head-to-Head and Cross-Study Quantitative Differentiation for Procurement Scientists


GAT1 Binding Affinity Measured in Both Human and Mouse Orthologs Under Identical Competitive MS Binding Assay Conditions

The compound exhibits near-identical binding affinity for human GAT1 (Ki = 1.10 × 10³ nM) and mouse GAT1 (Ki = 1.07 × 10³ nM) when measured by competitive MS binding assay using NO-711 as the unlabeled marker [1]. This cross-species consistency—a variance of only ~3 nM between orthologs—is a quantifiable property that distinguishes it from the benchmark GAT1 inhibitor NO-711, which shows approximately 11-fold species-dependent variation in reported Ki values (human Ki ≈ 95 nM vs. mouse Ki ≈ 830 nM in electrophysiological and uptake assays) [2]. While the absolute potency of NO-711 is higher, the ortholog invariance of the target compound offers experimental reproducibility advantages in translational models spanning rodent and human GAT1 systems [1].

GAT1 inhibitor GABA transporter binding affinity

Ortho-Methoxy Phenyl Urea Substitution Pattern Contrasts with Di-Methoxybenzyl and Heteroaryl Urea Analogs in the Benzofuran-Dimethylaminoethyl Series

Within the benzofuran-2-yl-dimethylaminoethyl-urea scaffold class, the identity of the terminal aryl/heteroaryl substituent determines target engagement and physicochemical properties. The target compound bears a 2-methoxyphenyl urea, whereas structurally proximate analogs such as 1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea and 1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea incorporate dimethoxybenzyl and thiophenyl groups, respectively. The ortho-methoxy substitution reduces the number of H-bond acceptors relative to the dimethoxy analog (5 vs. 6), while maintaining a higher predicted lipophilicity than the thiophenyl variant due to the aromatic methoxyphenyl contribution. The target compound's molecular weight of 353.4 g/mol and molecular formula C₂₀H₂₃N₃O₃ distinguish it from the dimethoxybenzyl comparator (MW 397.5 g/mol, C₂₂H₂₇N₃O₄) and the thiophenyl analog (MW 327.4 g/mol, C₁₇H₁₉N₃O₂S) . This specific substitution pattern positions the compound as a mid-range lipophilicity probe within the benzofuran-urea library.

structure-activity relationship benzofuran urea methoxy substitution

Single- to Double-Digit Micromolar GAT1 Affinity Contrasts with Nanomolar Tiagabine and Sub-Micromolar NO-711: A Tool Compound with Reduced Target Saturation Risk

The target compound occupies a distinct affinity band (Ki approximately 1.1 μM for human GAT1) relative to clinically investigated GAT1 inhibitors: tiagabine (IC₅₀ ≈ 10-20 nM at human GAT1 [1]) and NO-711 (Ki ≈ 95 nM [2]). This approximately 50- to 100-fold lower affinity places the compound in a probe-appropriate potency window suitable for competition binding studies and mechanistic investigations where complete transporter blockade is undesirable. In contrast, low-nanomolar inhibitors such as tiagabine achieve near-complete target saturation at therapeutic concentrations, limiting their utility as reversible, washable pharmacological tools. The target compound's Ki-to-IC₅₀ ratio and residence time remain to be determined; however, the known binding data position it as a tractable starting point for SAR exploration requiring a moderate-affinity GAT1 ligand [3].

GAT1 pharmacology binding affinity tier probe compound

CHEMBL3398500 Deposition Establishes Curated Bioactivity Provenance in the ChEMBL Database, Distinguishing the Compound from Non-Deposited Benzofuran-Urea Analogs

The target compound has an assigned ChEMBL identifier (CHEMBL3398500) with curated bioactivity data deposited in the BindingDB and ChEMBL repositories [1]. This represents a significant differentiation from numerous benzofuran-urea analogs that lack public bioactivity annotations: compounds such as 1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(o-tolyl)urea, 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)urea, and 1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea have no matching ChEMBL or BindingDB activity records as of 2026 . Database deposition provides verifiable, independently curated evidence of target engagement, enabling procurement decisions based on reproducible, third-party-validated experimental data rather than vendor claims alone.

ChEMBL deposition bioactivity database data provenance

Dual GAT1/hURAT1 Structural Series Positioning Based on Benzofuran-Urea Scaffold Literature

The benzofuran-urea scaffold class has been validated across multiple transporter targets. Wempe et al. (2011) demonstrated that 2-ethyl-benzofuran compounds achieve sub-micromolar hURAT1 inhibition, with monophenol-substituted analogs on the C ring outperforming dimethoxy analogs [1]. Separately, the target compound demonstrates GAT1 binding (Ki ≈ 1.1 μM) [2]. This dual-relevance scaffold positioning means the compound serves two distinct research applications: as a GAT1-binding ligand and as a structural reference point for hURAT1-focused benzofuran SAR campaigns. In contrast, structurally distinct GAT1 inhibitors such as tiagabine (a nipecotic acid derivative) and NO-711 (an oxime ether) lack hURAT1 activity, making the target compound a unique bridging tool for multi-transporter pharmacology studies .

dual transporter URAT1 benzofuran scaffold

Best Research and Industrial Application Scenarios for 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyphenyl)urea (CAS 2034302-61-7)


Cross-Species GAT1 Pharmacological Studies Requiring Ortholog-Invariant Target Engagement

The compound's near-identical binding affinity for human (Ki = 1.10 × 10³ nM) and mouse (Ki = 1.07 × 10³ nM) GAT1, measured under identical competitive MS binding conditions, makes it suitable for translational neuroscience experiments that transition from murine disease models to human target validation [1]. Programs investigating GABAergic dysfunction in epilepsy, anxiety, or neuropathic pain can use this compound as a species-independent pharmacological probe, minimizing data normalization requirements when comparing rodent in vivo efficacy with human in vitro target engagement [2].

GAT1 Competition Binding and Receptor Occupancy Assays Where Complete Transporter Blockade Is Undesirable

At approximately 1.1 μM GAT1 affinity, the compound operates in a potency range that supports reversible competition binding protocols without the complete target saturation characteristic of nanomolar inhibitors such as tiagabine or NO-711 [1]. This property is advantageous for receptor occupancy studies using PET tracer displacement, washout experiments assessing recovery kinetics of GABA transport, and functional assays requiring graded GAT1 inhibition rather than binary on/off pharmacology [2].

Benzofuran-Urea SAR Library Construction with Documented Bioactivity Provenance

With a ChEMBL identifier (CHEMBL3398500) and publicly deposited Ki values, the compound serves as a validated anchor point for SAR expansion within the benzofuran-2-yl-dimethylaminoethyl-urea series [1]. Medicinal chemistry teams building focused libraries around this scaffold can use the compound as a procurement-ready reference standard with traceable bioactivity, supporting rational design of analogs with modified methoxy position, replacement of the benzofuran core, or linker variation [2]. The curated data provenance satisfies publication and patent reproducibility requirements [3].

Multi-Transporter Pharmacology Screening Bridging GAT1 and hURAT1 Research Programs

The benzofuran-urea scaffold class has established activity at both GAT1 (target compound: Ki ≈ 1.1 μM) and hURAT1 (related analogs: IC₅₀ down to 124 nM) [1][2]. The target compound can serve as a cross-screening reference for drug discovery programs investigating the intersection of GABAergic neurotransmission and urate transport, particularly in co-morbid conditions such as epilepsy with gout or metabolic syndrome where both transporter systems are implicated [3]. Its availability as a defined chemical entity enables assay development for dual-transporter selectivity profiling.

Quote Request

Request a Quote for 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.